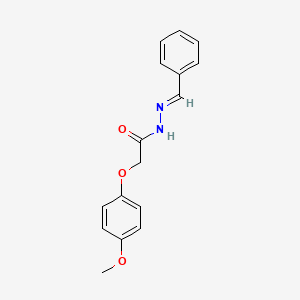

(E)-N'-benzylidene-2-(4-methoxyphenoxy)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-N’-benzylidene-2-(4-methoxyphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a benzylidene group attached to a hydrazide moiety, with a methoxyphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-benzylidene-2-(4-methoxyphenoxy)acetohydrazide typically involves the condensation reaction between 2-(4-methoxyphenoxy)acetohydrazide and benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for (E)-N’-benzylidene-2-(4-methoxyphenoxy)acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(E)-N’-benzylidene-2-(4-methoxyphenoxy)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone linkage back to the hydrazide form.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the hydrazide form. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

(E)-N’-benzylidene-2-(4-methoxyphenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N’-benzylidene-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MurD enzyme in Staphylococcus aureus, which is crucial for bacterial cell wall synthesis. This inhibition occurs through binding to the enzyme’s active site, preventing the formation of peptidoglycan, an essential component of the bacterial cell wall .

Comparison with Similar Compounds

Similar Compounds

2-(4-Methoxyphenoxy)acetohydrazide: A closely related compound with similar structural features.

2-(4-Methylphenoxy)acetohydrazide: Another derivative with a methyl group instead of a methoxy group.

N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: A compound with a similar benzylidene and methoxyphenoxy structure.

Uniqueness

(E)-N’-benzylidene-2-(4-methoxyphenoxy)acetohydrazide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity.

Biological Activity

(E)-N'-benzylidene-2-(4-methoxyphenoxy)acetohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and relevant case studies.

1. Structural Overview

The compound is characterized by a hydrazone functional group linked to an aromatic system featuring methoxy and phenoxy substituents. Its molecular formula is C17H18N2O3, and it exhibits unique chemical properties due to the presence of both hydrazone and ether functionalities, which enhance its reactivity and solubility in biological systems.

2. Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-methoxyphenoxyacetic acid and an appropriate benzaldehyde derivative under acidic or basic conditions. The following steps outline the general synthetic pathway:

- Preparation of Hydrazide : Reacting 4-methoxyphenoxyacetic acid with hydrazine hydrate.

- Condensation Reaction : The hydrazide is then reacted with benzaldehyde to form the hydrazone linkage.

- Purification : The product is purified using recrystallization techniques.

3.1 Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that hydrazone derivatives can induce apoptosis in cancer cells. The MTT assay has been utilized to evaluate the cytotoxic effects against various cancer cell lines, including HCT-116 (colon carcinoma) and others.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 | TBD | Induces apoptosis via cell cycle arrest |

| Similar Hydrazone Derivative | HCT-116 | 0.29 | Cytostatic effect leading to S/G2 arrest |

3.2 Antimicrobial Activity

Hydrazone derivatives are also known for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways.

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Methoxy Group : Enhances lipophilicity, facilitating cellular uptake.

- Hydrazone Linkage : Critical for biological activity, allowing interaction with target proteins.

- Aromatic Rings : Participate in π-π stacking interactions with amino acids in proteins.

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer potential of various hydrazone derivatives, this compound demonstrated promising results against HCT-116 cells, showing significant cytotoxicity compared to traditional chemotherapeutics like 5-fluorouracil.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a moderate inhibition zone, suggesting potential as a lead compound for further development in antimicrobial therapy.

6. Conclusion

This compound presents a valuable scaffold for drug development due to its diverse biological activities, particularly in anticancer and antimicrobial applications. Future research should focus on optimizing its pharmacological properties through structural modifications and exploring its mechanisms of action more thoroughly.

Properties

IUPAC Name |

N-[(E)-benzylideneamino]-2-(4-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-20-14-7-9-15(10-8-14)21-12-16(19)18-17-11-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,18,19)/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYRVVSGUIXMOG-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.